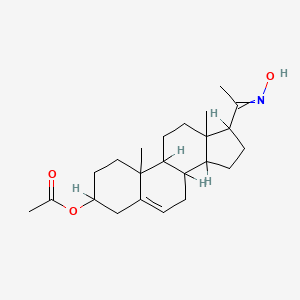![molecular formula C9H14N4O B5858148 2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
2-[2-(cyanoimino)-1-azepanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(cyanoimino)-1-azepanyl]acetamide, also known as CAA, is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[2-(cyanoimino)-1-azepanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the growth of bacteria, possibly by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial activities. In material science, this compound has been used to prepare porous materials with high surface areas and tunable properties. In organic synthesis, this compound has been employed as a versatile reagent for the preparation of various compounds, such as amides, esters, and nitriles.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(cyanoimino)-1-azepanyl]acetamide in lab experiments include its high reactivity, versatility, and ease of synthesis. This compound can be easily prepared from commercially available starting materials and can be used as a building block for the synthesis of various compounds. However, the limitations of using this compound in lab experiments include its potential toxicity, instability, and difficulty in handling. This compound should be handled with care and disposed of properly to avoid any potential hazards.
Orientations Futures
There are several future directions for the study of 2-[2-(cyanoimino)-1-azepanyl]acetamide. First, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Second, the synthesis of this compound can be further optimized to improve the yield and purity. Third, the toxicity and safety of this compound should be thoroughly evaluated to ensure its safe use in lab experiments and potential drug development. Fourth, the potential of this compound as a building block for the synthesis of functional materials should be explored further. Finally, the development of new synthetic methods for the preparation of this compound derivatives with improved properties and activities should be pursued.
Méthodes De Synthèse
The synthesis of 2-[2-(cyanoimino)-1-azepanyl]acetamide involves the reaction of 2-aminocapronitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
2-[2-(cyanoimino)-1-azepanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In organic synthesis, this compound has been employed as a versatile reagent for the preparation of various compounds, such as amides, esters, and nitriles.
Propriétés
IUPAC Name |
2-(2-cyanoiminoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-12-9-4-2-1-3-5-13(9)6-8(11)14/h1-6H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGIIRDJZOEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NC#N)N(CC1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)




